molecular formula C28H32O16 B165748 Chrysoeriol-7-O-(2''-O-mannopyranosyl)allopyranoside CAS No. 137809-96-2

Chrysoeriol-7-O-(2''-O-mannopyranosyl)allopyranoside

Cat. No. B165748
M. Wt: 624.5 g/mol
InChI Key: PRAAWOPIZHEJGG-OFPXXEJZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chrysoeriol-7-O-(2''-O-mannopyranosyl)allopyranoside is a flavonoid compound that has been found in various plants, including the leaves of the plant Chrysanthemum indicum. This compound has drawn the attention of researchers due to its potential therapeutic properties. In

Scientific Research Applications

Isolation and Structural Identification

  • Discovery and Isolation : Chrysoeriol-7-O-(2''-O-mannopyranosyl)allopyranoside was first isolated from the seeds of Cassia alata, with its structure established through chemical evidence and spectroscopic methods, particularly NMR (Gupta & Singh, 1991).
  • Further Isolation : It was also found in the herb Asperula oppositifolia Rgl. et Schmalh, identified as a probable structure (Borisov, Serbin & Komissarenko, 1972).

Biological and Pharmacological Activities

  • Neuroprotective Properties : A study demonstrated chrysoeriol's potential in protecting SH-SY5Y cells, a Parkinson's disease model, by mediating mitochondrial protection via the PI3K/Akt pathway (Limboonreung, Tuchinda & Chongthammakun, 2020).
  • Antioxidant and Anti-inflammatory Effects : Chrysoeriol's antioxidant and anti-inflammatory activities were highlighted in various studies, including its inhibitory effect on nitric oxide synthase by blocking AP-1 activation (Choi et al., 2005).
  • Antimicrobial Properties : The compound's anti-microbial activities were explored, showing promise against Gram-negative and Gram-positive bacteria, indicating potential for pharmaceutical applications (Bashyal et al., 2019).
  • Role in Melanogenesis : A study on B16F10 cells revealed chrysoeriol's role in enhancing melanogenesis through the modulation of multiple signaling pathways, suggesting applications in cosmetic and therapeutic areas (Oh & Hyun, 2022).

Potential Therapeutic Applications

  • Inflammation and Skin Health : Chrysoeriol was found to ameliorate acute skin inflammation in mice, indicating its potential as a novel anti-inflammatory agent (Wu et al., 2020).
  • Inhibition of Lipase Activity : The compound exhibited significant inhibition of pancreatic lipase, which could be beneficial for Type 2 Diabetes mellitus management (Ramírez et al., 2016).

properties

CAS RN

137809-96-2

Product Name

Chrysoeriol-7-O-(2''-O-mannopyranosyl)allopyranoside

Molecular Formula

C28H32O16

Molecular Weight

624.5 g/mol

IUPAC Name

7-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one

InChI

InChI=1S/C28H32O16/c1-39-16-4-10(2-3-12(16)31)15-7-14(33)20-13(32)5-11(6-17(20)41-15)40-28-26(24(37)22(35)19(9-30)43-28)44-27-25(38)23(36)21(34)18(8-29)42-27/h2-7,18-19,21-32,34-38H,8-9H2,1H3/t18-,19-,21-,22-,23+,24-,25+,26-,27+,28-/m1/s1

InChI Key

PRAAWOPIZHEJGG-OFPXXEJZSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O

SMILES

COC1=C(C=CC(=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O

Other CAS RN

137809-96-2

synonyms

Chrysoeriol-7-O-(2'-O-mannopyranosyl)allopyranoside

Origin of Product

United States

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